molecular formula C8H5F2N3 B1436849 2-Amino-6,7-difluoroquinazoline CAS No. 2155875-97-9

2-Amino-6,7-difluoroquinazoline

Cat. No. B1436849
M. Wt: 181.14 g/mol
InChI Key: GDEAOOGYWAKATP-UHFFFAOYSA-N
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Description

“2-Amino-6,7-difluoroquinazoline” is a chemical compound with the molecular formula C8H5F2N3 . It is a white to brown solid and is part of the quinazoline family of compounds . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities .


Molecular Structure Analysis

The molecular weight of “2-Amino-6,7-difluoroquinazoline” is 181.14 . Its IUPAC name is 6,7-difluoroquinazolin-2-amine . The InChI code is 1S/C8H5F2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13) .


Physical And Chemical Properties Analysis

“2-Amino-6,7-difluoroquinazoline” is a white to brown solid . The storage temperature is +4°C . Unfortunately, more specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Interactions

2-Amino-6,7-difluoroquinazoline has been explored in the context of chemical synthesis and interactions, particularly in the development of halogen-containing aminoquinolines. Research by Skolyapova et al. (2017) investigated the interaction of polyfluorinated 2-chloroquinolines with ammonia, aiming at synthesizing halogen-containing aminoquinolines. They found that polyfluorinated 2-chloroquinolines, including 6,7-difluoro-2-chloroquinolines, yield products of substitution at various positions when reacted with ammonia. This study underscores the potential of 2-amino-6,7-difluoroquinazoline in chemical synthesis, particularly in regioselective transformations facilitated by fluorine atoms Skolyapova et al., 2017.

Biological and Pharmacological Research

In biological and pharmacological research, compounds related to 2-amino-6,7-difluoroquinazoline have been synthesized and evaluated for various biological activities. For instance, a novel synthesis approach led to the creation of 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone, a compound investigated for its inhibitor properties against COVID-19 and Alzheimer's disease. This study highlights the role of fluoroquinazoline compounds in developing potential therapeutic agents for viral infections and neurodegenerative diseases Break et al., 2022.

Furthermore, research into indole-aminoquinazoline hybrids, incorporating the quinazoline core, has revealed significant anticancer properties. Such studies demonstrate the utility of quinazoline derivatives in designing new anticancer agents, with specific focus on their ability to inhibit crucial cellular targets like the epidermal growth factor receptor (EGFR) Mphahlele et al., 2018.

properties

IUPAC Name

6,7-difluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEAOOGYWAKATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6,7-difluoroquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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